molecular formula C6H11N3O4 B11519759 N~2~-carbamoylglutamine

N~2~-carbamoylglutamine

Cat. No.: B11519759
M. Wt: 189.17 g/mol
InChI Key: LXDLMOSEPGRTDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-Carbamoylglutamine is a synthetic glutamine derivative of interest in biochemical research, particularly in studies of nitrogen metabolism and enzyme kinetics. While its exact profile is still being characterized, research on structurally related compounds like N-carbamyl-L-glutamate (NCG) provides insight into its potential mechanisms and applications. These analogs are known to function as activators of carbamoyl phosphate synthetase 1 (CPS1), the rate-limiting enzyme in the urea cycle that is essential for ammonia detoxification in mammals . By binding to and activating CPS1, such compounds can potentially enhance ureagenesis, making them valuable tools for investigating hyperammonemia and disorders related to the urea cycle, such as N-acetylglutamate synthase (NAGS) deficiency . The research value of this compound lies in its utility as a stable, enzymatically active probe to study the regulation of carbamoyl phosphate metabolism. Investigations into its effects can help elucidate disparate therapeutic outcomes, as the efficacy of similar activators can vary significantly depending on the specific mutations present in the CPS1 enzyme . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11N3O4

Molecular Weight

189.17 g/mol

IUPAC Name

5-amino-2-(carbamoylamino)-5-oxopentanoic acid

InChI

InChI=1S/C6H11N3O4/c7-4(10)2-1-3(5(11)12)9-6(8)13/h3H,1-2H2,(H2,7,10)(H,11,12)(H3,8,9,13)

InChI Key

LXDLMOSEPGRTDA-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)N)C(C(=O)O)NC(=O)N

Origin of Product

United States

Biosynthesis and Endogenous Production of N2 Carbamoylglutamine

Precursor Compounds and Substrate Utilization in N2-Carbamoylglutamine Formation

The endogenous production of N2-carbamoylglutamine in animals is not a recognized metabolic pathway. Instead, the focus lies on the biosynthesis of its natural counterpart, N-acetylglutamate (NAG). The formation of NAG is a critical step in the regulation of the urea (B33335) cycle, synthesized from two primary precursor compounds.

The substrates for NAG synthesis are L-glutamate and acetyl-CoA . nih.gov This reaction is catalyzed by the mitochondrial enzyme N-acetylglutamate synthase (NAGS). nih.govmedlink.com The availability of these substrates directly influences the rate of NAG production. nih.gov L-glutamate serves as the amino group donor, while acetyl-CoA provides the acetyl group. N2-carbamoylglutamine shares structural similarity to NAG, which allows it to function as its analog. nih.govnih.gov

Enzymatic Pathways in N2-Carbamoylglutamine Synthesis

The "synthesis" of N2-carbamoylglutamine in a biological context refers to its action on enzymatic pathways, rather than its own creation. It functions by substituting for N-acetylglutamate (NAG) and activating downstream enzymes.

N-acetylglutamate Synthase (NAGS) and its Analogous Activation by N2-Carbamoylglutamine

N-acetylglutamate synthase (NAGS) is the enzyme responsible for the synthesis of NAG from L-glutamate and acetyl-CoA. medlink.comnih.gov In mammals, this enzyme is located primarily in the liver and small intestine's mitochondrial matrix. nih.gov The reaction it catalyzes is the first committed step for the regulation of the urea cycle, as its product, NAG, is an essential activator for the cycle's first enzyme. frontiersin.org

N2-carbamoylglutamine is not a substrate or product of NAGS. Instead, it bypasses the need for NAGS-mediated synthesis entirely. In conditions where NAGS is deficient or its function is impaired, leading to a lack of NAG, N2-carbamoylglutamine can directly fulfill NAG's role as an activator. nih.gov It is a stable, cell-permeable analog of NAG, making it an effective therapeutic and research tool. nih.govplos.org

Activation of Carbamoyl (B1232498) Phosphate (B84403) Synthase I (CPS-I) by N2-Carbamoylglutamine

Carbamoyl Phosphate Synthase I (CPS-I) is the rate-limiting enzyme of the urea cycle, catalyzing the condensation of ammonia (B1221849), bicarbonate, and ATP to form carbamoyl phosphate. plos.orgresearchgate.net This enzyme is located in the mitochondria and its activity is almost entirely dependent on the presence of its obligate allosteric activator, N-acetylglutamate (NAG). plos.orggoogle.com

N2-carbamoylglutamine mimics the action of NAG by binding to the same allosteric site on CPS-I, thereby activating the enzyme. nih.govresearchgate.net This activation promotes the conversion of toxic ammonia into carbamoyl phosphate, which then enters the urea cycle for eventual excretion as urea. plos.org This mechanism is the primary reason for the use of N2-carbamoylglutamine in managing hyperammonemia resulting from NAGS deficiency. nih.gov While effective, studies have shown that N2-carbamoylglutamine has a lower affinity for CPS-I compared to NAG. nih.gov

Table 1: Comparative Activation of Carbamoyl Phosphate Synthase I (CPS-I)

Activator Mechanism of Action Relative Affinity for CPS-I
N-acetylglutamate (NAG) Endogenous allosteric activator High
N~2~-carbamoylglutamine Synthetic analog, allosteric activator Lower than NAG (approx. 10-25 fold weaker) nih.gov

Involvement of Dihydropyrrole-5-carboxylate Synthase (P5CS) in N2-Carbamoylglutamine-Mediated Pathways

Research indicates that N2-carbamoylglutamine can also act as a metabolic activator for dihydropyrrole-5-carboxylate synthase (P5CS). frontiersin.orgresearchgate.net P5CS is a key enzyme in the synthesis of proline and, subsequently, arginine from glutamate (B1630785). By activating P5CS, N2-carbamoylglutamine promotes the synthesis of citrulline from glutamine or proline, which in turn boosts the endogenous production of arginine. researchgate.net This effect has led to its designation as an "arginine endogenous activator". researchgate.net

Regulation of N2-Carbamoylglutamine Biosynthetic Processes

As N2-carbamoylglutamine is not endogenously synthesized, the regulation discussed here pertains to the pathways it influences, primarily the synthesis of its natural analog, N-acetylglutamate.

Allosteric Regulation of Key Enzymes

The biosynthesis of N-acetylglutamate is subject to allosteric regulation, which provides a feedback mechanism to control the flux of the urea cycle. The enzyme N-acetylglutamate synthase (NAGS) is allosterically regulated by arginine . frontiersin.org In mammals, arginine acts as an activator of NAGS, meaning that high levels of arginine signal an excess of nitrogen, stimulating NAGS to produce more NAG. nih.govfrontiersin.org This, in turn, activates CPS-I to increase urea production and dispose of the excess nitrogen. frontiersin.org

Conversely, in many microorganisms and plants, arginine acts as an inhibitor of NAGS, which is consistent with its role in the arginine biosynthesis pathway in these organisms. frontiersin.org

The use of exogenous N2-carbamoylglutamine effectively bypasses this critical regulatory step. It directly activates CPS-I irrespective of the endogenous concentrations of arginine or the activity state of NAGS. nih.gov This circumvention of natural allosteric control is fundamental to its utility in conditions of NAGS deficiency.

Table 2: Allosteric Regulation of N-acetylglutamate Synthase (NAGS)

Organism Type Allosteric Regulator Effect on NAGS Activity
Mammals Arginine Activation nih.govfrontiersin.org
Microorganisms/Plants Arginine Inhibition frontiersin.org

Influence of Substrate Availability on N2-carbamoylglutamine Synthesis

The rate of biosynthesis for N2-carbamoylglutamine and its related compounds is intrinsically linked to the availability of its constituent substrates. The primary precursors are a glutamine molecule and a carbamoyl group donor, typically carbamoyl phosphate.

Drawing a parallel to the well-understood synthesis of the functional analogue N-acetylglutamate (NAG), the availability of substrates is a key regulatory factor. NAG synthesis is catalyzed by N-acetylglutamate synthase (NAGS) and is dependent on the mitochondrial concentrations of L-glutamate and acetyl-CoA. nih.govmedlink.com Similarly, the synthesis of N2-carbamoylglutamine or its amide variant in bacteria would be highly dependent on the intracellular pools of L-glutamine and carbamoyl phosphate.

Research indicates that the production of these compatible solutes in bacteria is often triggered by environmental cues, such as increased osmotic stress. mdpi.com Under such conditions, the bacterium would need to upregulate the synthesis of the necessary precursors. Therefore, any metabolic condition that limits the availability of glutamine or the energy-dependent synthesis of carbamoyl phosphate would consequently restrict the production rate of N2-carbamoylglutamine.

Table 1: Influence of Substrate Availability on this compound Synthesis

SubstrateSource/PathwayImpact on SynthesisReference
L-GlutamineCentral amino acid metabolismEssential backbone for the molecule. Low availability directly limits the synthesis rate. medlink.com
Carbamoyl PhosphateSynthesized from ammonia, bicarbonate, and ATP by Carbamoyl Phosphate Synthetase (CPS)Provides the carbamoyl group. Its synthesis is energy-intensive (requires ATP) and depends on nitrogen availability. Limited availability of the carbamoyl donor will halt production. researchgate.net
Environmental Stressors (e.g., Osmotic Stress)External environmental conditionsActs as a trigger for upregulating biosynthetic pathways for compatible solutes like N-carbamoyl-glutamine amide in bacteria. mdpi.com

Comparative Biosynthesis Across Biological Systems (e.g., mammalian, bacterial)

The biosynthesis related to N2-carbamoylglutamine (NCG) and its functional analogue N-acetylglutamate (NAG) differs significantly between mammalian and bacterial systems, reflecting their distinct physiological roles in these organisms.

In mammals , there is no established pathway for the endogenous production of N2-carbamoylglutamine. Instead, mammalian liver and small intestine mitochondria synthesize NAG from L-glutamate and acetyl-CoA using the enzyme N-acetylglutamate synthase (NAGS). nih.govwikipedia.org The primary and vital role of NAG in mammals is to act as an essential allosteric activator for carbamoyl phosphate synthetase 1 (CPS1), the enzyme that catalyzes the first and rate-limiting step of the urea cycle, which detoxifies ammonia. researchgate.netnih.gov NCG is used as a therapeutic agent because its stable structure allows it to effectively mimic NAG and activate CPS1, thereby restoring or enhancing urea cycle function in patients with NAGS deficiency or certain other metabolic disorders. researchgate.netnih.gov

In contrast, certain bacteria possess the capability to synthesize compounds like N-carbamoyl-glutamine amide. nih.govmdpi.com This synthesis is part of an adaptation mechanism to survive in high-salt or high-osmolarity environments, where the compound acts as a compatible solute to maintain cellular turgor and protect macromolecules. The biosynthetic pathway and its regulation are tied to stress response signaling rather than nitrogen waste disposal. While bacteria also synthesize NAG, its role is typically as the first committed intermediate in the de novo biosynthesis of the amino acid arginine, a fundamentally different metabolic pathway from the mammalian urea cycle. researchgate.netmdpi.com The allosteric regulation of the synthase enzyme also differs; it is activated by arginine in mammals but inhibited by arginine in microorganisms. researchgate.net

Table 2: Comparative Overview of NCG/NAG Biosynthesis and Function

FeatureMammalian SystemsBacterial SystemsReference
Endogenous this compound Synthesis Not a recognized pathway. It is used as a synthetic drug.Pathways exist for structurally similar compounds (e.g., N-carbamoyl-glutamine amide). nih.govmdpi.com
Primary Endogenous Analogue N-acetylglutamate (NAG)N-acetylglutamate (NAG) wikipedia.org
Primary Function of Analogue/Related Compound NAG is an essential allosteric activator of the CPS1 enzyme in the urea cycle.NAG is an intermediate in arginine biosynthesis. N-carbamoyl-glutamine amide is a compatible solute for osmotic stress. researchgate.netmdpi.com
Key Enzyme for NAG Synthesis N-acetylglutamate synthase (NAGS)N-acetylglutamate synthase (NAGS) mdpi.com
Regulation of NAGS by Arginine ActivationInhibition researchgate.net
Primary Location of Synthesis Mitochondrial matrix of liver and small intestine cells.Cytoplasm wikipedia.orgmdpi.com

Metabolic Integration and Downstream Pathways of N2 Carbamoylglutamine

Intermediary Metabolism and N2-Carbamoylglutamine Interconnections

Intermediary metabolism encompasses the intracellular chemical processes that convert nutritive materials into cellular components and generate energy. sajaa.co.zanih.gov N2-carbamoylglutamine (N2-CG), also known as N-carbamoylglutamate (NCG), integrates into these core metabolic pathways, primarily influencing amino acid and lipid metabolism. frontiersin.org The step-by-step oxidation of nutrients like glucose, fats, and proteins generates intermediate compounds that link various metabolic pathways. libretexts.org N2-CG's influence is evident from metabolomic studies which have identified significant alterations in key metabolites following its supplementation.

Research in calves has shown that N2-CG supplementation in their mothers' diets led to 53 identified differential metabolites, with lipids and lipid-like molecules accounting for the largest portion (57.89%), followed by organic acids and their derivatives. nih.govresearchgate.net These findings indicate that N2-CG actively participates in or modulates pathways central to the synthesis and breakdown of essential molecules. nih.gov The connection is further highlighted by the fact that intermediates of the tricarboxylic acid (TCA) cycle, a central hub of metabolism, are used for the synthesis of amino acids, fatty acids, and glucose. sajaa.co.za By influencing the availability of precursors and the activity of key enzymes, N2-CG demonstrates a significant interconnection with the fundamental pathways of intermediary metabolism. frontiersin.org

Role in Arginine Homeostasis and Nitrogen Metabolism

N2-carbamoylglutamine plays a crucial role in maintaining arginine homeostasis and managing the body's nitrogen balance. Arginine, a semi-essential amino acid, is the most nitrogen-rich amino acid and serves as a key intermediate in the clearance of excess nitrogen and as a precursor for various nitrogen-containing metabolites. nih.govembopress.org

N2-carbamoylglutamine is a potent enhancer of endogenous arginine synthesis. frontiersin.orgresearchgate.net It functions as a structural analog of N-acetylglutamate (NAG), which is an allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthase-I (CPS-I). frontiersin.orglsuhsc.edu CPS-I is a rate-limiting enzyme in the synthesis of citrulline and, consequently, arginine. frontiersin.org By activating CPS-I, N2-CG promotes the synthesis of citrulline from ornithine and carbamoyl phosphate, which is then converted to arginine in the cytosol via the actions of argininosuccinate (B1211890) synthase (ASS) and argininosuccinate lyase (ASL). frontiersin.orgnih.gov

Research in various animal models has consistently demonstrated this effect. In Japanese seabass, dietary supplementation with N2-CG significantly increased plasma arginine content and the mRNA expression of argininosuccinate synthetase (ASS) in adipose tissue, providing direct evidence of its role in promoting endogenous arginine production. nih.gov Similarly, studies in young pigs showed that N2-CG administration enhanced plasma arginine levels and supported growth. researchgate.net This enhancement of arginine synthesis is a key mechanism through which N2-CG exerts its broader physiological effects. researchgate.net

Table 1: Effect of N2-Carbamoylglutamine (NCG) on Plasma Arginine and Ammonia (B1221849) in Japanese Seabass

ParameterControl GroupNCG GroupP-Value
Arginine (mg/kg)19.821.9< 0.05
Ammonia (μmol/L)150125< 0.05

Data adapted from a study on Japanese seabass, showing that NCG supplementation significantly increased plasma arginine levels while decreasing ammonia concentration, indicative of enhanced arginine synthesis and nitrogen utilization. nih.gov

The urea (B33335) cycle is the primary metabolic pathway for the disposal of surplus nitrogen, converting toxic ammonia into the less toxic compound urea for excretion. lsuhsc.edufortishealthcare.com N2-carbamoylglutamine is a critical regulator of this cycle. The first and rate-limiting step of the urea cycle is the synthesis of carbamoyl phosphate from ammonia and bicarbonate, a reaction catalyzed by carbamoyl phosphate synthase I (CPS-I) in the mitochondria. upr.eduksumsc.com

As a stable analog of N-acetylglutamate, the natural activator of CPS-I, N2-CG effectively stimulates the enzyme's activity. frontiersin.orgupr.edu This activation enhances the entry of nitrogen into the urea cycle, promoting the efficient conversion of ammonia into urea. upr.edu By upregulating the urea cycle, N2-CG facilitates the disposal of excess nitrogen that arises from amino acid catabolism. fortishealthcare.com This is particularly important during periods of high protein intake or catabolism. upr.edu Studies have shown that supplementation with N2-CG can lead to lower concentrations of circulating urea nitrogen, suggesting a more efficient nitrogen recycling and disposal system. frontiersin.org The regulation of the urea cycle is a key mechanism for maintaining nitrogen homeostasis and preventing the toxic accumulation of ammonia. fortishealthcare.comnih.gov

Nitrogen Use Efficiency (NUE) refers to how efficiently an organism utilizes dietary nitrogen for productive purposes, such as protein synthesis and growth, while minimizing nitrogen excretion. pjoes.comnih.gov N2-carbamoylglutamine has been shown to improve nitrogen utilization efficiency in various species. researchgate.net By promoting the endogenous synthesis of arginine, N2-CG helps to meet the metabolic demand for this amino acid, which plays central roles in protein synthesis and other anabolic pathways. researchgate.netnih.gov

Table 2: Effect of N2-Carbamoylglutamine (NCG) on Nitrogen Metabolism in Weanling Rabbits

ParameterControl GroupNCG Group
Intake Nitrogen (g/d)3.393.53
Fecal Nitrogen (g/d)0.850.82
Urinary Nitrogen (g/d)1.451.39
Nitrogen Retention (g/d)1.091.32
Protein Efficiency Ratio2.012.18
Biological Value (%)42.8448.65

Data from a study in weanling rabbits, indicating that NCG supplementation improved several markers of nitrogen utilization efficiency, including higher nitrogen retention and biological value of protein. koreascience.kr

Influence on Lipid Metabolism Pathways

Beyond its well-established role in nitrogen metabolism, N2-carbamoylglutamine also exerts a significant influence on lipid metabolism. frontiersin.orgresearchgate.net Metabolomic analyses have consistently revealed that lipid and lipid-like molecules are among the most altered classes of metabolites following N2-CG supplementation. nih.govresearchgate.net In one study, these molecules constituted over 57% of the differentially expressed metabolites. nih.gov This suggests a broad impact on the synthesis, breakdown, and transport of lipids. Research in fish has shown that N2-CG can decrease the mRNA levels of genes related to fat synthesis (fatty acid synthase, FASN) and cholesterol synthesis (3-hydroxy-3-methylglutaryl-CoA reductase, HMGCR), indicating a role in reducing fat deposition. nih.gov

Glycerophospholipids are fundamental components of cellular membranes and are involved in various signaling pathways. wikipathways.orgreactome.org The metabolism of these molecules is complex, involving multiple biosynthetic and degradation pathways. creative-proteomics.com N2-carbamoylglutamine has been shown to specifically modulate glycerophospholipid metabolism. frontiersin.orgnih.gov

In a study involving calves born to heifers supplemented with N2-CG, glycerophospholipid metabolism was identified as one of the most significantly impacted metabolic pathways. nih.govresearchgate.net Specific changes were observed in key metabolites within this pathway.

Table 3: Differential Regulation of Glycerophospholipid Metabolites by N2-Carbamoylglutamine (NCG)

MetaboliteRegulation in NCG GroupPotential Function
Lysophosphatidic acidUp-regulatedCell signaling, proliferation
Choline (B1196258)Up-regulatedMembrane synthesis, neurotransmission
AcetylcholineUp-regulatedNeurotransmitter
sn-Glycero-3-phosphocholineDown-regulatedIntermediate in choline metabolism

Data derived from a metabolomics study in calves, showing that maternal NCG supplementation significantly altered the levels of several key metabolites in the glycerophospholipid pathway. nih.gov

Sphingolipid Metabolism Modulation

Current research provides limited direct evidence for the modulation of sphingolipid metabolism by N2-carbamoylglutamine (NCG). Sphingolipids, including ceramides (B1148491) and sphingomyelin, are crucial components of cell membranes and are involved in various signaling pathways. nih.gov The synthesis of these lipids begins with the condensation of serine and palmitoyl-CoA to form dihydroceramide, which is then converted to ceramide, a central molecule in sphingolipid metabolism. nih.govresearchgate.netfrontiersin.org While studies have detailed NCG's impact on other lipid classes and amino acid metabolism, its specific interaction with the sphingolipid pathway is not extensively documented in the available literature. However, research in mice has shown that the Ormdl genes, particularly Ormdl3, play a significant role in regulating the sphingolipid synthesis pathway by inhibiting serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in de novo sphingolipid synthesis. elifesciences.org A deficiency in Ormdl3 leads to elevated brain levels of key sphingolipids like dihydrosphingosine, dihydroceramide, ceramide, and sphingosine. elifesciences.org The potential interplay between NCG and this regulatory system remains an area for future investigation.

Modulation of Other Central Metabolic Networks

Amino Acid Metabolism (Excluding Glutamine)

N2-carbamoylglutamine significantly influences the metabolic profile of various amino acids beyond its well-known role in the glutamine-arginine axis. Studies in fattening Holstein bulls have demonstrated that NCG supplementation leads to a linear increase in plasma concentrations of valine and total essential amino acids (TEAA). mdpi.com In the same studies, plasma levels of the nonessential amino acids alanine (B10760859) and serine also showed a linear and quadratic increase with rising NCG doses. mdpi.com Research on weanling rabbits showed that both L-arginine and NCG supplementation affected the cecal bacterial flora, influencing genera involved in amino acid transport and metabolism. koreascience.kr

In Holstein bulls fed a urea-containing diet, NCG supplementation increased plasma concentrations of the branched-chain amino acids (BCAAs) leucine (B10760876) and isoleucine, as well as tyrosine. nih.gov The increase in leucine is particularly noteworthy, as it plays a key role in muscle protein synthesis via the mTOR signaling pathway. nih.gov Similarly, studies in goats indicated that NCG supplementation could lead to increased levels of arginine and other essential and non-essential amino acids. cabidigitallibrary.org In patients with propionic acidemia, NCG administration was found to significantly decrease plasma alanine concentrations, alongside the expected drop in glutamine. aap.org This suggests that NCG can re-route nitrogen from other amino acids into the urea cycle for disposal. aap.orgnih.gov

Amino AcidEffect of NCG SupplementationStudy ModelReference
Valine▲ Increased (linearly)Fattening Holstein bulls mdpi.com
Leucine▲ IncreasedHolstein bulls on urea diet nih.gov
Isoleucine▲ IncreasedHolstein bulls on urea diet nih.gov
Total Essential Amino Acids (TEAA)▲ Increased (linearly)Fattening Holstein bulls mdpi.com
Alanine▲ Increased (linearly and quadratically)Fattening Holstein bulls mdpi.com
Alanine▼ DecreasedHumans with propionic acidemia aap.org
Serine▲ Increased (linearly and quadratically)Fattening Holstein bulls mdpi.com
Tyrosine▲ IncreasedHolstein bulls on urea diet nih.gov

Ketone Body Metabolism

The direct influence of N2-carbamoylglutamine on ketone body metabolism is not well-established in the reviewed scientific literature. Ketone bodies, such as beta-hydroxybutyrate, are produced primarily in the liver from fatty acid oxidation, serving as an alternative energy source during periods of low glucose availability. While NCG has been shown to broadly affect energy metabolism, specific studies detailing its impact on ketogenesis or the circulating levels of ketone bodies are scarce. Further research is required to elucidate any potential connections between NCG supplementation and the regulation of ketone body metabolism.

Butanoate Metabolism

The effect of N2-carbamoylglutamine on butanoate (butyrate) metabolism appears to be variable and dependent on the animal model and specific conditions. Butyrate (B1204436) is a key short-chain fatty acid (SCFA) produced by microbial fermentation in the gut and serves as a primary energy source for colonocytes. nih.gov

In one study involving broiler breeder roosters, NCG supplementation led to an increased content of butyric acid in the cecum. researchgate.net This increase was positively correlated with improvements in cecal morphology. researchgate.net Conversely, studies in lactating Jersey dairy cows under high-altitude conditions showed a trend towards a decrease in the molar proportion of butyric acid in the rumen with NCG supplementation. frontiersin.org Another study in lactating dairy cows under heat stress also reported that the molar proportion of butyrate was reduced by NCG supplementation. nih.gov In crossbred sheep, NCG supplementation did not significantly alter butyrate levels but did affect other SCFAs. nih.govfrontiersin.orgnih.gov The reasons for these differing outcomes are likely complex, involving the baseline diet, the specific gut microbiota composition of the host, and other physiological factors. nih.govresearchgate.net

Study ModelEffect on Butyrate/Butanoic AcidLocationReference
Broiler breeder roosters▲ IncreasedCecum researchgate.net
Jersey dairy cows (high-altitude)▼ Decreased (trend)Rumen frontiersin.org
Lactating dairy cows (heat stress)▼ DecreasedRumen nih.gov
Crossbred mutton sheep↔ No significant changeHindgut nih.govfrontiersin.orgnih.gov

Energy Metabolism and Tricarboxylic Acid (TCA) Cycle Activity

N2-carbamoylglutamine has been shown to modulate energy metabolism and pathways linked to the tricarboxylic acid (TCA) cycle. The TCA cycle is a central metabolic hub for the oxidation of carbohydrates, fats, and amino acids to produce energy in the form of ATP. gsea-msigdb.org Dietary NCG has been reported to promote energy metabolism, with one study in rats indicating it increased ATP levels in the intestine. nih.govmdpi.com

In lactating dairy cows under heat stress, predictive functional profiling (PICRUSt) of the gut microbiota revealed that NCG supplementation enriched several metabolic pathways, including energy metabolism and pyruvate (B1213749) metabolism, which is a key link to the TCA cycle. nih.gov A study integrating transcriptomics and metabolomics in yaks found that NCG supplementation altered pathways related to glucose catabolism and energy metabolism. researchgate.net Specifically, NCG appeared to activate the pentose (B10789219) phosphate pathway, which generates NADPH, a crucial reducing equivalent for various biosynthetic reactions and for maintaining redox balance. frontiersin.orgfrontiersin.org Abnormalities in the pentose phosphate pathway can potentially affect the TCA cycle. frontiersin.org The TCA cycle's activity is tightly regulated by the availability of substrates like acetyl-CoA and the cellular energy status, reflected in ratios like NADH/NAD⁺ and ATP levels. creative-proteomics.com By influencing amino acid and carbohydrate metabolism, NCG can indirectly affect the flux of intermediates entering the TCA cycle, thereby modulating cellular energy production. nih.govresearchgate.net

Interaction with Gut Microbiome-Derived Metabolism and Host Metabolic Outcomes

N2-carbamoylglutamine interacts significantly with the gut microbiome, leading to changes in microbial composition and metabolite production, which in turn affect host metabolism. nih.govnih.gov The gut microbiota plays a pivotal role in host energy homeostasis, nutrient processing, and immune function through the production of bioactive metabolites. nih.gov

Studies in crossbred mutton sheep have shown that NCG supplementation can modulate hindgut short-chain fatty acid (SCFA) content, notably by increasing propanoic acid while decreasing acetic acid and hexanoic acid. nih.govfrontiersin.orgnih.govfrontiersin.org These changes were linked to shifts in the gut microbiota composition. Specifically, NCG supplementation significantly increased the abundance of Lachnospiraceae_NK3A20_group and Parasutterella, while decreasing Lachnoclostridium. nih.govfrontiersin.orgfrontiersin.org Correlation analysis revealed that the increased abundance of Lachnospiraceae_NK3A20_group and Parasutterella was positively associated with propanoic acid and negatively with acetic and hexanoic acid. frontiersin.orgnih.govfrontiersin.org

In lactating dairy cows, NCG supplementation was found to alter both ruminal and fecal microbial communities. nih.gov Predictive analysis of the bacterial genomes suggested that NCG enriched pathways related to amino acid metabolism, energy metabolism, and pyruvate metabolism. nih.gov Similarly, in sows, NCG supplementation during gestation altered the fecal microbial community, which was associated with improved reproductive performance and fetal development. nih.gov Metabolomic analysis of ruminal fluid in dairy cows treated with NCG revealed distinct changes in 26 metabolites, primarily involved in arginine metabolism, glutamate (B1630785) metabolism, and nitrogen metabolism. nih.gov This highlights the intricate connection between NCG, the gut microbiome, and the host's metabolic state, where NCG-induced shifts in microbial populations and their metabolic byproducts can have systemic effects. nih.govnih.gov

Microbial Genus/GroupEffect of NCG SupplementationCorrelation with SCFAsStudy ModelReference
Lachnospiraceae_NK3A20_group▲ IncreasedPositive with Propanoic Acid; Negative with Acetic & Hexanoic AcidCrossbred mutton sheep nih.govfrontiersin.orgfrontiersin.org
Parasutterella▲ IncreasedPositive with Propanoic Acid; Negative with Acetic & Hexanoic AcidCrossbred mutton sheep nih.govfrontiersin.orgfrontiersin.org
Lachnoclostridium▼ DecreasedPositive with Acetic & Hexanoic Acid; Negative with Propanoic AcidCrossbred mutton sheep nih.govfrontiersin.orgfrontiersin.org

Molecular and Cellular Mechanisms of N2 Carbamoylglutamine Action

Immunomodulatory Effects and Underlying Mechanisms

N2-carbamoylglutamine has been shown to modulate the immune system through various mechanisms, including the regulation of immunoglobulin synthesis, enhancement of cellular antioxidant defenses, and elicitation of anti-inflammatory responses.

Regulation of Immunoglobulin Synthesis (IgA, IgM, IgG)

The impact of N2-carbamoylglutamine on immunoglobulin synthesis appears to be complex and may vary depending on the physiological context and species. Research in piglets suggests a beneficial effect on mucosal immunity. Dietary supplementation with NCG in neonatal piglets challenged with Escherichia coli was found to have positive effects on intestinal mucosal immunity, potentially linked to stimulated lymphocyte proliferation and cytokine synthesis nih.gov.

However, studies in other species have not consistently demonstrated a direct impact on systemic immunoglobulin levels. For instance, a study in Jersey cattle under high-altitude conditions found that NCG supplementation did not significantly alter the plasma concentrations of Immunoglobulin A (IgA), Immunoglobulin G (IgG), and Immunoglobulin M (IgM) frontiersin.org.

Further research is required to fully elucidate the specific conditions under which N2-carbamoylglutamine influences B-cell differentiation and the production of different immunoglobulin isotypes.

Cellular Antioxidant Defense Pathways Mediated by N2-Carbamoylglutamine

N2-carbamoylglutamine has been demonstrated to bolster cellular antioxidant defenses, thereby mitigating oxidative stress. This protective effect is achieved through the modulation of key antioxidant enzymes and pathways.

Studies in weaned pigs have shown that dietary NCG supplementation enhances antioxidant capacity by increasing the serum levels of glutathione peroxidase (GSH-Px) and the jejunal levels of total antioxidant capacity (T-AOC) and superoxide dismutase (SOD), while concurrently decreasing the content of malondialdehyde (MDA), a marker of lipid peroxidation nih.gov. Furthermore, NCG has been observed to upregulate the mRNA expression of several antioxidant enzymes in the jejunal mucosa, including catalase (CAT), SOD1, and key enzymes in glutathione synthesis (GCLC, GCLM) nih.gov.

The table below summarizes the effect of N2-carbamoylglutamine on key antioxidant markers from a study in weaned pigs.

Antioxidant MarkerTreatment Group (NCG)Control GroupLocationFinding
GSH-PxSignificantly IncreasedLowerSerumNCG enhances glutathione peroxidase activity.
MDASignificantly ReducedHigherSerumNCG reduces lipid peroxidation.
T-AOCSignificantly IncreasedLowerJejunumNCG improves total antioxidant capacity in the gut.
SODSignificantly IncreasedLowerJejunumNCG boosts superoxide dismutase levels.

Data derived from a study on weaned pigs.

Mechanistically, the antioxidant effects of N2-carbamoylglutamine are linked to the upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway nih.gov. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Anti-inflammatory Cellular Responses

N2-carbamoylglutamine exhibits anti-inflammatory properties by modulating the production of cytokines, key signaling molecules in the inflammatory response. Research indicates that NCG can suppress pro-inflammatory cytokines while promoting anti-inflammatory ones.

In studies with weaned pigs, NCG treatment led to a decrease in the mRNA expression of pro-inflammatory cytokines IL-1β and IL-4, and an upregulation in the expression of the anti-inflammatory cytokine IL-10 in the jejunal mucosa nih.gov. Similarly, in dairy cows during the transition period, NCG supplementation was associated with lower blood concentrations of IL-6 and tumor necrosis factor-α (TNF-α) researcher.lifenih.gov. In intrauterine growth-retarded suckling lambs, dietary NCG supplementation counteracted the elevated colonic levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β nih.gov.

The anti-inflammatory effects of N2-carbamoylglutamine are thought to be mediated, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression nih.gov.

The following table illustrates the impact of N2-carbamoylglutamine on the colonic cytokine concentrations in intrauterine growth-retarded (IUGR) suckling lambs.

CytokineIUGR GroupIUGR + NCG GroupFinding
TNF-αHigherLowerNCG supplementation reduces TNF-α levels.
IL-6HigherLowerNCG supplementation decreases IL-6 levels.
IL-1βHigherLowerNCG supplementation lowers IL-1β levels.

Data adapted from a study on IUGR suckling lambs.

Impact on Cell Proliferation and Differentiation

N2-carbamoylglutamine plays a significant role in cellular proliferation and differentiation, particularly in the context of fetal development and intestinal health.

Regulation of Fetal DNA and Protein Synthesis

Maternal supplementation with N2-carbamoylglutamine has been shown to positively influence fetal growth and development. This is largely attributed to its effects on placental function, which in turn impacts fetal nutrient supply and subsequent protein synthesis.

In dairy cows, supplementing the maternal diet with NCG during late gestation led to an increased birth weight of calves nih.gov. This was associated with the upregulation of genes in the placentome involved in the mammalian target of rapamycin (B549165) (mTOR) pathway, a key regulator of cell growth and protein synthesis, as well as genes related to angiogenesis nih.gov. The enhanced placental blood flow and nutrient transport capacity are thought to contribute to improved fetal growth.

While a direct measurement of fetal DNA synthesis is not extensively reported, the observed increases in fetal and placental development suggest a supportive role for N2-carbamoylglutamine in the cellular processes underlying growth, which would include both DNA replication and protein synthesis bioscientifica.comnih.gov. The increased availability of arginine, a precursor for polyamines, may also contribute to these processes, as polyamines are essential for cell proliferation and differentiation.

Influence on Intestinal Villus Development and Morphology

N2-carbamoylglutamine has a well-documented positive impact on the development and morphology of the intestinal villi, which is crucial for nutrient absorption.

Studies in weanling piglets have demonstrated that dietary supplementation with NCG leads to a significant increase in villus height and mucosal thickness in the jejunum nih.gov. This morphological improvement is indicative of a healthier and more functional intestinal lining.

The underlying mechanism for this effect involves the stimulation of intestinal epithelial cell proliferation. Research has shown that a combination of glutamate (B1630785) and NCG significantly increases the mRNA abundance of proliferating cell nuclear antigen (PCNA), a key marker of cell proliferation, in both the jejunum and ileum of piglets nih.gov.

The table below summarizes the effects of N2-carbamoylglutamine on intestinal morphology in weanling piglets.

Morphological ParameterTreatment Group (Glu+NCG)Control GroupLocationFinding
Villus HeightHigherLowerJejunumNCG promotes the growth of intestinal villi.
Mucosal ThicknessHigherLowerJejunumNCG contributes to a thicker mucosal layer.
PCNA mRNA AbundanceSignificantly IncreasedLowerJejunum and IleumNCG stimulates intestinal epithelial cell proliferation.

Data from a study in weanling piglets.

Role in Reproductive Physiological Processes

N2-carbamoylglutamine (NCG) is increasingly recognized for its significant role in modulating key reproductive physiological processes. Its influence extends to placental function and embryonic development and survival, areas of critical importance in both animal production and human reproductive health.

Modulation of Placental Function

The placenta is a vital transient organ that facilitates the exchange of nutrients, gases, and waste between the maternal and fetal systems. nih.govnih.gov Proper placental development and function, particularly its vascularization (angiogenesis) and nutrient transport capacity, are paramount for a successful pregnancy outcome. nih.govbiosciproceedings.orgmdpi.com Research suggests that N2-carbamoylglutamine can positively influence these placental functions.

Studies in nutrient-restricted ewes have shown that NCG supplementation can improve placental growth and the transport of amino acids across the placenta. Furthermore, research in dairy cows indicates that maternal NCG supplementation during the last month of pregnancy may enhance fetal outcomes by improving placental angiogenesis and nutrient transport. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process for placental development, ensuring adequate blood flow to support the growing fetus. nih.govnih.gov NCG's role in promoting the synthesis of arginine, a precursor for nitric oxide, is a key mechanism, as nitric oxide is a potent vasodilator and pro-angiogenic factor. Glutamine, a related amino acid, is also known to be heavily consumed by proliferating endothelial cells during angiogenesis. nih.gov

The transport of nutrients across the placenta is a complex process mediated by various specific transporter proteins. nih.govnih.govmdpi.com For instance, glucose is transported via GLUT transporters, while amino acids are moved by specific systems like System A and System L. nih.govmdpi.com By enhancing placental growth and vascularity, NCG can increase the surface area and blood flow available for this crucial nutrient exchange, thereby supporting fetal growth. biosciproceedings.org

Influence on Embryonic Development and Survival

Early pregnancy loss is a significant issue in both humans and animals, often linked to failures in embryonic implantation and development. nih.gov Successful implantation requires a synchronized dialogue between a competent blastocyst and a receptive uterus. nih.govmednexus.org Evidence strongly indicates that maternal supplementation with N2-carbamoylglutamine can enhance embryonic survival and development.

A key study conducted in gilts (female pigs) demonstrated that dietary supplementation with NCG during early gestation led to a significant increase in the number of both total and live fetuses on day 28 of gestation. nih.gov This improvement was accompanied by a notable decrease in embryonic mortality. The mechanism behind this effect was linked to the modulation of the endometrial proteome, with 59 proteins showing differential expression in the NCG-supplemented group. nih.gov These proteins are primarily involved in cellular processes crucial for implantation and embryonic development. nih.gov

While NCG shows clear benefits in early pregnancy, its effects in later gestation may be context-dependent. In severely nutrient-restricted twin-bearing ewes, NCG supplementation from day 100 of gestation did not rescue fetal growth restriction. nih.govnih.gov However, a broader meta-analysis suggests that amino acids from the arginine family, which includes NCG, can improve fetal growth, particularly in complicated pregnancies.

Table 1: Effect of Maternal NCG Supplementation on Embryonic Survival in Gilts

ParameterControl GroupNCG-Supplemented GroupP-value
Number of Total Fetuses 10.5 ± 0.611.8 ± 0.5< 0.05
Number of Live Fetuses 10.2 ± 0.611.5 ± 0.5< 0.05
Embryonic Mortality (%) 18.9 ± 3.710.8 ± 2.9< 0.05
Data adapted from a study on the effects of 0.05% NCG supplementation in the diet of gilts on day 28 of gestation. nih.gov

Mechanisms of Osmoregulatory Activity and Compatible Solute Functionality (as applicable to related carbamoylglutamine amides)

Organisms living in environments with high osmotic stress, such as high salinity, have evolved mechanisms to maintain cellular water balance and turgor pressure. A primary strategy is the accumulation of small organic molecules known as compatible solutes or osmoprotectants. These solutes can accumulate to high intracellular concentrations to balance the external osmotic pressure without interfering with cellular metabolism.

While direct evidence for N2-carbamoylglutamine acting as a compatible solute is not extensively documented, its structural relationship to other known osmoprotectants, particularly amino acid amides, suggests a potential role. Compatible solutes are typically neutral or zwitterionic and highly soluble, characteristics that apply to N2-carbamoylglutamine.

The functional group of amides, such as that found in glutamine and asparagine, is present in several compounds that play a role in osmotic stress tolerance in plants. Glutamine itself, the precursor to N2-carbamoylglutamine, is known to accumulate in some organisms under salt stress. The mechanism by which compatible solutes protect cells involves several actions:

Osmotic Adjustment: They increase the intracellular solute concentration, reducing the water potential gradient and preventing water loss.

Protein and Membrane Stabilization: They can interact with proteins and membranes, stabilizing their native structure and function in the face of dehydration or high ion concentrations.

ROS Scavenging: Some osmoprotectants, like proline, also have antioxidant properties, helping to mitigate the secondary oxidative stress that often accompanies osmotic stress.

Given that N2-carbamoylglutamine is a derivative of glutamic acid, an amino acid that can serve as a precursor for proline synthesis (a major osmoprotectant), it is plausible that it or its related amides could contribute to osmoregulation. However, further research is needed to specifically investigate the functionality of N2-carbamoylglutamine and its amides as compatible solutes and to elucidate their precise mechanisms of osmoregulatory activity.

Genetic and Transcriptional Regulatory Aspects of N2 Carbamoylglutamine Research

Gene Expression Modulation by N2-Carbamoylglutamine

Research has demonstrated that N2-carbamoylglutamine can significantly modulate the expression of a wide array of genes integral to diverse biological functions, including nutrient transport, angiogenesis, and cell growth signaling pathways. nih.govmdpi.com Its role as a precursor for endogenous arginine synthesis is a key mechanism through which it exerts these effects, particularly by influencing the nitric oxide (NO) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways. nih.govnih.gov

Studies in various animal models have provided specific insights into the genes regulated by NCG supplementation. For instance, in dairy cows during late gestation, NCG administration has been shown to upregulate the mRNA abundance of several key genes in the placentome. nih.gov These include genes for glucose transport (SLC2A3), angiogenesis (NOS3, also known as endothelial nitric oxide synthase or eNOS), and critical components of the mTOR pathway (such as AKT1, EIF4EBP2, and ELF2). nih.gov Similarly, in pregnant sows, NCG supplementation has been linked to changes in the placental expression of genes involved in angiogenesis, such as vascular endothelial growth factor A (VEGFA) and placental growth factor 1 (PLGF1). mdpi.com Furthermore, NCG has been reported to increase the expression of the insulin-like growth factor 1 (IGF1) and growth hormone receptor (GHR) genes, which are fundamental for animal growth. koreascience.kr

The modulation of these genes collectively contributes to enhanced nutrient supply to the fetus, improved immune function, and better growth and developmental outcomes. nih.govkoreascience.kr

Interactive Table: Genes Modulated by N2-Carbamoylglutamine Use the filter below to search for specific genes or functions.

Gene SymbolGene NameFunctionEffect of NCGReference
SLC2A3Solute Carrier Family 2 Member 3Glucose TransportUpregulation nih.gov
NOS3 (eNOS)Nitric Oxide Synthase 3Angiogenesis, Nitric Oxide ProductionUpregulation nih.govmdpi.com
AKT1AKT Serine/Threonine Kinase 1mTOR Signaling PathwayUpregulation nih.gov
EIF4EBP2Eukaryotic Translation Initiation Factor 4E Binding Protein 2mTOR Signaling Pathway, Protein SynthesisUpregulation nih.gov
ELF2E74 Like ETS Transcription Factor 2mTOR Signaling PathwayUpregulation nih.gov
VEGFAVascular Endothelial Growth Factor AAngiogenesisModulation mdpi.com
PLGF1Placental Growth Factor 1AngiogenesisModulation mdpi.com
IGF1Insulin-Like Growth Factor 1Growth and DevelopmentUpregulation koreascience.kr
GHRGrowth Hormone ReceptorGrowth and DevelopmentUpregulation koreascience.kr

Advanced Research Methodologies for N2 Carbamoylglutamine Investigation

Omics Approaches in N2-Carbamoylglutamine Research

Omics technologies provide a comprehensive, high-throughput view of the molecular landscape, making them invaluable for elucidating the systemic effects of N2-carbamoylglutamine.

Metabolomics systematically studies the complete set of small-molecule metabolites within a biological system. For N2-carbamoylglutamine research, liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the most powerful and widely used platforms due to their high sensitivity, selectivity, and broad coverage of the metabolome. ui.ac.idresearchgate.net

The process typically involves the extraction of metabolites from biological samples (e.g., plasma, tissues, cells), followed by chromatographic separation and mass spectrometric detection. ebiohippo.comnih.gov Non-targeted metabolomics aims to measure as many metabolites as possible to identify novel compounds or pathways affected by N2-carbamoylglutamine. ui.ac.id In contrast, targeted metabolomics focuses on quantifying a specific set of known metabolites, often those related to the urea (B33335) cycle and amino acid metabolism, to test a particular hypothesis. ebiohippo.com

For instance, a study on late-gestation heifers supplemented with N2-carbamoylglutamine utilized a UPLC-ESI-Q-Orbitrap-MS system for plasma metabolomics analysis. ui.ac.id This non-targeted approach identified significant alterations in the plasma metabolome of newborn calves, providing insights into the compound's effect on neonatal development. ui.ac.idmdpi.com The analysis revealed that N2-carbamoylglutamine supplementation primarily impacts lipid metabolism, particularly glycerophospholipid and sphingolipid pathways. ui.ac.idmdpi.com

Table 1: Key Metabolite Changes in Calf Plasma with Maternal N2-Carbamoylglutamine Supplementation

Metabolite Class Total Differentially Abundant Metabolites Key Finding Reference
Lipids and Lipid-like Molecules 33 (57.89% of total) Majority of altered metabolites, indicating a primary effect on lipid metabolism. ui.ac.id
Organoheterocyclic Compounds 5 Alterations in various nitrogen-containing ring structures. ui.ac.id
Organic Acids and Derivatives 4 Changes in core metabolic acid intermediates. ui.ac.id
Benzenoids 3 Modifications in compounds containing a benzene (B151609) ring. ui.ac.id
Phenylpropanoids and Polyketides 2 Alterations in secondary metabolite pathways. ui.ac.id
Organic Oxygen Compounds 2 Changes in oxygen-containing organic molecules. ui.ac.id
Nucleosides, Nucleotides, and Analogues 1 Minor changes observed in nucleotide metabolism. ui.ac.id

This interactive table is based on findings from a metabolomics study where N2-carbamoylglutamine was supplemented to heifers in late pregnancy. ui.ac.idmdpi.com

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism. Methodologies like RNA sequencing (RNA-Seq) and gene expression microarrays allow researchers to understand how N2-carbamoylglutamine influences cellular function at the level of gene expression. csic.esmdpi.com RNA-Seq has become the preferred method as it can detect both known and novel transcripts with a broad dynamic range and can be applied to any species. mdpi.comnih.gov

In the context of N2-carbamoylglutamine research, transcriptomics can reveal the molecular mechanisms underlying its physiological effects. For example, by treating cells or tissues with N2-carbamoylglutamine and comparing their transcriptomic profiles to untreated controls, scientists can identify differentially expressed genes. These genes may be involved in specific pathways, such as the urea cycle, amino acid synthesis, or immune responses. csic.es

Functional analysis of the differentially expressed genes can then point to the biological processes being modulated. csic.es For instance, if genes related to cell proliferation are upregulated in intestinal tissue following N2-carbamoylglutamine administration, it would provide a mechanistic explanation for observed increases in villus height. While direct transcriptomic studies focusing solely on N2-carbamoylglutamine are emerging, the methodology is well-established for dissecting the effects of various metabolic modulators. researchgate.net

Metagenomics is the study of genetic material recovered directly from environmental samples, and in this context, it is primarily used to analyze the composition and functional capacity of the microbiome. plos.org By sequencing the total DNA from a microbial community, such as the gut microbiota, researchers can identify the different species present and predict their collective metabolic functions.

This approach has been instrumental in understanding how N2-carbamoylglutamine interacts with and modulates the intestinal microbiome. A notable study in weanling rabbits used high-throughput sequencing of the 16S rRNA gene to assess changes in the cecal bacterial flora following supplementation with N2-carbamoylglutamine. mybiosource.com The analysis revealed significant shifts in the abundance of specific bacterial genera, suggesting that N2-carbamoylglutamine can selectively influence the gut microbial ecosystem. mybiosource.com These microbial shifts were linked to functions such as amino acid transport and metabolism, energy production, and lipid metabolism. mybiosource.com

Table 2: Genera of Cecal Bacteria in Rabbits Significantly Affected by N2-Carbamoylglutamine Supplementation

Bacterial Genus Observed Change Potential Functional Implication Reference
Parabacteroides Increased Abundance Amino acid and lipid metabolism mybiosource.com
Roseburia Increased Abundance Energy production (butyrate synthesis) mybiosource.com
dgA-11_gut_group Increased Abundance Amino acid transport and metabolism mybiosource.com
Alistipes Increased Abundance Amino acid metabolism mybiosource.com
Bacteroides Increased Abundance Carbohydrate and protein fermentation mybiosource.com
Ruminococcaceae_UCG-005 Increased Abundance Fiber degradation, energy metabolism mybiosource.com

This interactive table summarizes findings from a metagenomic study on the effects of N2-carbamoylglutamine on the rabbit cecal microbiome. mybiosource.com

Biochemical Assays for Enzymatic Activity Measurements

Biochemical assays are fundamental for measuring the rate of enzymatic reactions and are crucial for investigating the direct molecular interactions of N2-carbamoylglutamine. Since N2-carbamoylglutamine is a structural analog of N-acetylglutamate (NAG), a key activator of the urea cycle, assays for enzymes in this pathway are particularly relevant. nih.gov

A primary enzyme of interest is Carbamoyl (B1232498) Phosphate (B84403) Synthetase 1 (CPS1), the rate-limiting enzyme of the urea cycle, which is allosterically activated by NAG. mybiosource.comnih.gov The activity of CPS1 can be measured using various methods. A common approach is a colorimetric assay where the product, carbamoyl phosphate, is converted to hydroxyurea, which then reacts with a chromogenic reagent to produce a colored product that can be quantified spectrophotometrically at 458 nm. ui.ac.idmybiosource.com Another method is a coupled enzyme assay, where the carbamoyl phosphate produced by CPS1 is immediately used by ornithine transcarbamylase (OTC) to form citrulline, and the rate of citrulline production is measured. nih.gov

These assays are vital for determining how N2-carbamoylglutamine activates CPS1, especially mutant forms of the enzyme found in CPS1 deficiency, a rare genetic disorder. nih.govmybiosource.com By measuring enzyme kinetics in the presence of varying concentrations of N2-carbamoylglutamine, researchers can determine its efficacy as a therapeutic agent. Similar assays are used to measure the activity of other related enzymes, such as N-acetylglutamate synthase (NAGS), which produces the natural activator NAG. csic.es

Isotopic Tracing Techniques for Metabolic Flux Analysis

Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to map the flow of atoms through metabolic pathways. nih.gov This method provides a dynamic view of metabolism that cannot be obtained from static measurements of metabolite concentrations. In N2-carbamoylglutamine research, isotopic tracing is used to follow the fate of its constituent carbon and nitrogen atoms after it is metabolized.

The methodology involves administering an isotopically labeled form of a substrate, such as [¹³C₅, ¹⁵N₂]glutamine, to a biological system (cells, tissues, or whole organisms). nih.gov As the labeled substrate is processed through various metabolic reactions, the heavy isotopes are incorporated into downstream metabolites. The distribution of these isotopes (isotopologue distribution) in different metabolites is then measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

By analyzing these labeling patterns with computational models, researchers can calculate the rates (fluxes) of reactions throughout the metabolic network. This approach can reveal, for example, how N2-carbamoylglutamine contributes to the urea cycle, de novo amino acid synthesis, or the tricarboxylic acid (TCA) cycle. nih.gov This technique is essential for understanding the precise metabolic role and contribution of N2-carbamoylglutamine to central carbon and nitrogen metabolism.

Histological and Morphometric Analyses in Tissue Studies

Histology, the microscopic study of tissues, combined with morphometry, the quantitative measurement of form, provides critical information about the structural changes in tissues in response to N2-carbamoylglutamine. These analyses are often used to correlate the molecular and metabolic findings from omics and biochemical studies with physical changes at the tissue level.

The typical workflow involves fixing tissue samples (e.g., in formalin), embedding them in paraffin, slicing them into thin sections, and staining them with specific dyes like hematoxylin (B73222) and eosin (B541160) (H&E) to visualize different cellular components. Digital image analysis software is then used to perform morphometric measurements on high-resolution images of the stained sections.

For example, research has shown that N2-carbamoylglutamine supplementation can enhance intestinal development. mybiosource.com Histological and morphometric analyses are used to quantify these improvements. Parameters such as villus height, crypt depth, and the villus height to crypt depth ratio are measured from sections of the jejunum and ileum. An increase in villus height and the villus/crypt ratio is indicative of improved gut health and absorptive capacity. mybiosource.com

This interactive table illustrates typical findings from a histological and morphometric study on the effect of N2-carbamoylglutamine (NCG) on intestinal structure. mybiosource.com

Table of Compounds Mentioned

Compound Name
N2-carbamoylglutamine
N-carbamoylglutamic acid
N-acetylglutamate
Glutamine
Glutamate (B1630785)
Carbamoyl phosphate
Citrulline
Ornithine
Arginine
Urea
Hydroxyurea
Glycerophospholipids
Sphingolipids
Butyrate (B1204436)

Emerging Research Themes and Perspectives for N2 Carbamoylglutamine

Interplay with Other Bioactive Molecules in Complex Biological Systems

The biological effects of N2-carbamoylglutamine are not exerted in isolation but are the result of a complex interplay with a variety of other bioactive molecules. This intricate network of interactions extends beyond its foundational role in arginine metabolism, influencing nitric oxide and polyamine synthesis, and interacting with the gut microbiota to modulate host physiology.

A primary and crucial interaction of NCG is its role as a potent promoter of endogenous arginine synthesis. nih.govfrontiersin.org Arginine itself is a versatile amino acid, serving as a precursor for the synthesis of numerous bioactive compounds. One of the most significant of these is nitric oxide (NO), a critical signaling molecule involved in a plethora of physiological processes, including vasodilation and immune responses. nih.govfrontiersin.orgresearchgate.net Research in Holstein heifers exposed to high altitudes demonstrated that NCG supplementation can restore nitric oxide synthesis, suggesting a therapeutic potential in conditions characterized by endothelial dysfunction. nih.gov This restoration is achieved through the upregulation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production from arginine. nih.gov

Furthermore, the increased availability of arginine, facilitated by NCG, also channels into the synthesis of polyamines , such as putrescine, spermidine, and spermine. frontiersin.orgmedrxiv.org Polyamines are essential for cell proliferation, differentiation, and the synthesis of DNA and proteins. frontiersin.orgnih.gov The androgen receptor, a key regulator in certain cancers, has been shown to drive polyamine synthesis from arginine, highlighting the importance of this pathway in cell growth and survival. medrxiv.org

The gut microbiota represents another critical nexus of interaction for NCG. The composition and metabolic activity of the gut microbial community can be influenced by dietary components, and in turn, microbial metabolites can significantly impact host health. nih.govnih.gov Pathogenic bacteria can exploit sources of carbon and nitrogen, including those derived from amino acid metabolism, to support their growth and virulence. nih.gov Conversely, a healthy gut microbiota plays a role in nitrogen recycling and the production of beneficial metabolites. While direct studies on the specific interactions between NCG and the gut microbiota are emerging, it is understood that by modulating the availability of arginine and its downstream products, NCG can indirectly influence the gut environment and the complex interplay between the host and its resident microbes.

The metabolic consequences of NCG supplementation also extend to lipid metabolism. In a study involving late-gestation heifers, NCG supplementation led to significant alterations in the plasma metabolome of their newborn calves, with a notable impact on lipid and lipid-like molecules. frontiersin.org Specifically, pathways related to glycerophospholipid and sphingolipid metabolism were significantly affected, suggesting that NCG's influence extends to the regulation of cell membrane composition and signaling. frontiersin.org

Table 1: Bioactive Molecules Interacting with N2-carbamoylglutamine

Bioactive Molecule Interaction with N2-carbamoylglutamine Implicated Biological Process
Arginine NCG promotes its endogenous synthesis. nih.govfrontiersin.org Protein synthesis, precursor for other bioactive molecules.
Nitric Oxide NCG enhances its synthesis via increased arginine availability. nih.govresearchgate.net Vasodilation, immune response, neurotransmission.
Polyamines NCG can increase their synthesis through the arginine pathway. frontiersin.orgmedrxiv.org Cell growth, proliferation, and differentiation.
Gut Microbiota Indirect interaction through modulation of nitrogen metabolism. nih.gov Nutrient metabolism, immune function, pathogen resistance.
Glycerophospholipids NCG supplementation alters their metabolic pathways. frontiersin.org Cell membrane structure, signal transduction.

Unraveling Novel Regulatory Pathways and Signaling Cascades

Beyond its direct interactions with other molecules, N2-carbamoylglutamine is increasingly recognized for its ability to modulate key regulatory pathways and signaling cascades that govern fundamental cellular processes. This section delves into the emerging research that is beginning to unravel these novel mechanisms of action, with a particular focus on the mTOR and AMPK signaling pathways.

The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, integrating signals from nutrients, growth factors, and the cellular energy status. mdpi.comfrontiersin.org The mTOR kinase is the catalytic subunit of two distinct protein complexes, mTORC1 and mTORC2. mdpi.comnih.gov Research has shown that NCG supplementation in late-gestation dairy cows can enhance the placental expression of genes involved in the mTOR pathway. nih.gov Specifically, the mRNA abundance of several key components of this pathway, including AKT1, EIF4EBP2, and ELF2, was upregulated in the placentomes of NCG-supplemented cows. nih.gov This activation of the mTOR signaling pathway is thought to contribute to increased uteroplacental nutrient transport and angiogenesis, ultimately leading to improved fetal growth and higher birth weights in calves. nih.gov The activation of mTORC1 is a complex process that is sensitive to amino acid availability, with arginine and leucine (B10760876) playing significant roles. imrpress.com By increasing the endogenous supply of arginine, NCG can thus contribute to the activation of this critical growth-promoting pathway.

In contrast to the anabolic functions promoted by mTOR, the AMP-activated protein kinase (AMPK) signaling pathway acts as a cellular energy sensor, being activated in response to low energy states. nih.govmdpi.com Activation of AMPK generally leads to the inhibition of anabolic processes, such as protein synthesis, and the stimulation of catabolic pathways to restore cellular energy levels. nih.gov While direct studies on the effect of NCG on AMPK signaling are still in their early stages, the interplay between the mTOR and AMPK pathways is well-established. nih.gov AMPK can inhibit mTORC1 activity, creating a balance between cell growth and energy conservation. nih.gov Given that NCG influences energy-intensive processes like protein synthesis and cell proliferation through the arginine-mTOR axis, it is plausible that it may also indirectly interact with the AMPK signaling network to maintain cellular homeostasis. Further research is needed to elucidate the precise nature of this potential interaction.

Metabolomic studies have also shed light on other metabolic pathways influenced by NCG. In newborn calves from NCG-supplemented dams, significant alterations were observed in pathways such as arginine and proline metabolism , alanine (B10760859), aspartate and glutamate (B1630785) metabolism , and the citrate cycle (TCA cycle) . nih.gov These findings indicate that the metabolic impact of NCG is broad, affecting not only amino acid metabolism but also central carbon metabolism and energy production. Furthermore, the significant enrichment of metabolites in the glycerophospholipid metabolism and sphingolipid metabolism pathways points towards a role for NCG in modulating cell membrane dynamics and signaling. frontiersin.org

Table 2: Regulatory Pathways and Signaling Cascades Modulated by N2-carbamoylglutamine

Pathway/Cascade Effect of N2-carbamoylglutamine Key Mediators/Markers
mTOR Signaling Pathway Upregulation of gene expression in placental tissue. nih.gov AKT1, EIF4EBP2, ELF2. nih.gov
AMPK Signaling Pathway Potential for indirect interaction due to its interplay with mTOR. Further research needed.
Arginine and Proline Metabolism Significantly altered in newborn calves from supplemented dams. nih.gov Arginine, Proline.
Glycerophospholipid Metabolism Significantly enriched pathway in response to NCG supplementation. frontiersin.org Phospholipids.

Cross-Species Comparative Studies and Advanced Animal Models in N2-carbamoylglutamine Research

The investigation of N2-carbamoylglutamine's effects across different species and the use of advanced animal models are crucial for a comprehensive understanding of its biological roles. Comparative studies highlight species-specific differences in metabolism and response, while sophisticated animal models allow for the detailed dissection of underlying mechanisms.

Much of the research on NCG has been conducted in livestock species, particularly in ruminants (e.g., cattle, sheep) and monogastric animals (e.g., pigs). frontiersin.orgmdpi.com These two groups of animals possess fundamentally different digestive systems, which can influence the metabolism and efficacy of dietary supplements like NCG. mdpi.com In ruminants, the rumen microbiota plays a significant role in nitrogen metabolism, and NCG supplementation has been shown to improve nitrogen utilization and milk production in dairy cows. frontiersin.org In monogastric animals like pigs, NCG has been demonstrated to enhance intestinal development and growth performance, particularly in early life. researchgate.net A comparative perspective is essential, as findings from one type of digestive system may not be directly translatable to the other. mdpi.com

The use of rodent models , such as mice and rats, has been instrumental in elucidating the fundamental mechanisms of action of NCG and its downstream effector, arginine. janvier-labs.comnih.gov Rodent models offer the advantage of well-defined genetics, shorter life cycles, and the availability of a wide array of research tools, including transgenic and knockout models. nih.gov For instance, studies in rats have been used to investigate the role of the arginine-nitric oxide pathway in metabolic regulation and the impact of arginine supplementation on fat mass. researchgate.net While large-scale studies on NCG in rodents are less common than in livestock, these models are invaluable for controlled investigations into specific signaling pathways and physiological responses.

Emerging research is also beginning to explore the effects of NCG in aquatic species . Nitrogen is a critical nutrient in aquatic ecosystems, and its availability can significantly impact the growth and health of fish and other aquatic organisms. researchgate.net While the body of literature is still growing, studies in species like the juvenile yellow catfish have started to investigate the effects of NCG on growth performance and nitrogen metabolism, opening up a new avenue for NCG research in aquaculture. connectedpapers.com

The development of advanced animal models , such as those with specific genetic modifications, offers powerful tools to study the precise roles of the pathways modulated by NCG. aging-us.com For example, transgenic mouse models with alterations in the AMPK signaling pathway have been crucial in understanding its role in metabolic diseases like type 2 diabetes. ki.se Similarly, the use of such models could provide deeper insights into the specific contributions of the mTOR and AMPK pathways to the observed effects of NCG. The ability to create models that mimic specific human diseases or physiological states further enhances the translational potential of NCG research. nih.gov

Table 3: Animal Models in N2-carbamoylglutamine Research

Animal Model Key Research Findings/Applications
Ruminants (e.g., Cattle) Improved nitrogen utilization, milk production, and calf birth weight. nih.govfrontiersin.org
Monogastric Animals (e.g., Pigs) Enhanced intestinal development and growth performance. researchgate.net
Rodents (e.g., Rats, Mice) Elucidation of the arginine-nitric oxide pathway and metabolic regulation. researchgate.netnih.gov
Aquatic Species (e.g., Fish) Investigation of effects on growth performance and nitrogen metabolism. connectedpapers.com

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing N²-carbamoylglutamine in laboratory settings?

  • Methodological Answer: Synthesis typically involves carbamoylation of glutamine derivatives using reagents like potassium cyanate or urea derivatives under controlled pH (7–9) and temperature (25–40°C). Characterization requires tandem techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm carbamoyl group attachment at the N² position and stereochemistry.
  • High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., C₆H₁₂N₄O₃, exact mass 188.186 g/mol).
  • HPLC with UV/fluorescence detection for purity assessment, using C18 columns and mobile phases like ammonium formate/acetonitrile .
    • Key Reference: Isolation protocols from Ectothiorhodospira merismortui highlight the need for anaerobic conditions during extraction to preserve structural integrity .

Q. How can researchers detect and quantify N²-carbamoylglutamine in biological matrices?

  • Methodological Answer:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for sensitivity, using stable isotope-labeled analogs (e.g., ¹³C₅-glutamine) as internal standards.
  • Derivatization with dansyl chloride or AccQ-Tag reagents enhances detection limits in low-abundance samples (e.g., microbial lysates).
  • Validation parameters (per ICH guidelines): Include linearity (1–100 ng/mL), recovery rates (>85%), and matrix effect evaluation .
    • Key Reference: Clinical chemistry guidelines emphasize preanalytical considerations (e.g., sample stability at -80°C to prevent degradation) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported metabolic roles of N²-carbamoylglutamine across model organisms?

  • Methodological Answer:

  • Comparative metabolomics: Use ¹³C-tracing in E. coli vs. Helicoverpa armigera to track isotopic incorporation into downstream metabolites (e.g., citrulline, arginine).
  • Knockout/knockdown models: CRISPR-Cas9 deletion of cglA (carbamoyltransferase) in bacterial systems to assess pathway redundancy.
  • Statistical reconciliation: Apply Bayesian meta-analysis to harmonize disparate datasets, weighting studies by sample size and methodological rigor (e.g., NIH preclinical guidelines) .
    • Key Reference: Contradictions in plant volatile elicitation roles necessitate strict adherence to NIH reporting standards for experimental replication .

Q. How can computational modeling predict the interaction of N²-carbamoylglutamine with enzymatic targets (e.g., carbamoyl phosphate synthetase)?

  • Methodological Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to simulate binding affinities, focusing on active-site residues (e.g., Arg⁶⁰³, His⁷⁸⁹ in E. coli CPS).
  • Molecular dynamics (MD) simulations: GROMACS/AMBER for 100-ns trajectories to assess conformational stability under physiological pH (7.4) and ionic strength.
  • Free-energy calculations: MM-PBSA/GBSA to quantify ΔG binding, validated by isothermal titration calorimetry (ITC) .
    • Key Reference: Stereoselective synthesis frameworks (e.g., for N-acetylgalactosamine) provide analogs for validating computational predictions .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships of N²-carbamoylglutamine in cell-based assays?

  • Methodological Answer:

  • Non-linear regression: Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism or R packages (drc, nplr).
  • Outlier detection: Apply Grubbs’ test or Rosner’s test for small datasets (n < 30).
  • Reproducibility safeguards: Include ≥3 biological replicates and report 95% confidence intervals for EC₅₀ values. Pre-register protocols on platforms like OSF to mitigate bias .
    • Key Reference: IB Extended Essay guidelines stress the use of SI units and significant figures in dose-response reporting .

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